![molecular formula C22H20FN5O2S B2507069 3-[[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one CAS No. 2415621-73-5](/img/structure/B2507069.png)
3-[[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one
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Description
The compound is a complex organic molecule that contains several functional groups, including a benzothiadiazole, a piperidine ring, and a quinazolinone . These functional groups suggest that the compound may have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Molecular Structure Analysis
The benzothiadiazole is a bicyclic molecule composed of a benzene ring fused to a 1,2,5-thiadiazole . The piperidine is a six-membered ring containing one nitrogen atom, and the quinazolinone is a bicyclic compound containing two nitrogen atoms . The exact three-dimensional structure of the compound would depend on the specific spatial arrangement of these rings and the other attached groups .Chemical Reactions Analysis
Benzothiadiazoles undergo the standard chemistry of aromatic compounds, readily forming nitro and chloro derivatives . Piperidines can act as bases and nucleophiles, participating in a variety of reactions . Quinazolinones also have diverse reactivity, depending on the specific substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, benzothiadiazoles are generally planar and aromatic, suggesting that the compound might have some degree of conjugation and potentially interesting optical properties .Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2S/c1-13-24-19-11-16(23)3-4-17(19)22(30)28(13)12-14-6-8-27(9-7-14)21(29)15-2-5-18-20(10-15)26-31-25-18/h2-5,10-11,14H,6-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEBHBZLNIMNCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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